molecular formula C19H16BrN3O6 B2436287 (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-21-6

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2436287
CAS No.: 522655-21-6
M. Wt: 462.256
InChI Key: YAGXWEDCYJJEDI-UHFFFAOYSA-N
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Description

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H16BrN3O6 and its molecular weight is 462.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Entacapone and Related Studies

A new synthesis method for entacapone, a catechol-O-methyltransferase (COMT) inhibitor, has been developed, utilizing a mild amine-mediated demethylation process. This method also facilitated the demethylation of related compounds, expanding the scope of potential pharmaceutical applications. Additionally, the study provided insights into the crystal structure of entacapone's isomer and established NMR methods for determining the geometry of similar molecules. Preliminary in vitro studies indicated some activity against tuberculosis and dengue, suggesting a broader range of potential therapeutic applications beyond Parkinson's disease treatment (Harisha et al., 2015).

Intramolecular Hydrogen Bonding in Beta-Enaminones

The crystal structures of various beta-enaminones were examined to determine the factors influencing the strength of intramolecular N-H...O hydrogen bonds. The study revealed that steric intramolecular repulsions and the embedding of an enaminonic bond in an aliphatic ring are critical for forming strong hydrogen bonds. This understanding can inform the design of new compounds with desired properties, such as enhanced stability or specificity in molecular interactions (Bertolasi et al., 2006).

Reactions of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides

Research into the reactions of 2-cyano-3-(x-nitrophenyl)prop-2-enamides has led to the formation of various nitrile and non-nitrile pyridine products. These findings are significant for synthetic chemistry, providing new pathways for creating complex pyridine derivatives that could be used in pharmaceuticals, agrochemicals, and materials science (O'callaghan et al., 1999).

Corrosion Inhibition Studies

Acrylamide derivatives have been studied for their potential as corrosion inhibitors for copper in nitric acid solutions. This research is crucial for industries where copper is frequently used in corrosive environments, as effective corrosion inhibitors can significantly extend the lifespan of copper components and reduce maintenance costs (Abu-Rayyan et al., 2022).

Stereoselective Synthesis of Benzo[a]quinolizidines

A study on the stereoselective radical cascade approach to synthesizing benzo[a]quinolizidines revealed a method for achieving high stereoselectivity in the formation of these complex structures. This research contributes to the field of organic synthesis, offering a new approach to constructing stereoselective compounds that could be valuable in developing new drugs and materials (Ishibashi et al., 1999).

Properties

IUPAC Name

(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O6/c1-3-29-18-14(20)7-11(8-17(18)28-2)6-12(10-21)19(25)22-15-5-4-13(23(26)27)9-16(15)24/h4-9,24H,3H2,1-2H3,(H,22,25)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGXWEDCYJJEDI-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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